5-Norbornene-2-carboxaldehyde
Description
Significance and Research Context of 5-Norbornene-2-carboxaldehyde (B46079)
The importance of this compound in research stems primarily from its role as a key chemical intermediate. google.com Its unique structure is a precursor to a wide array of more complex molecules. In the agrochemical industry, it is a critical component in the synthesis of neonicotinoid insecticides, such as imidacloprid (B1192907) and acetamiprid. google.com The synthetic pathway to these pesticides relies on the formation of 2-chloro-5-chloromethylpyridine, for which this compound is an essential starting material. google.com
In the field of polymer chemistry, this compound is utilized as a monomer for creating advanced polymeric materials. scirp.org It participates in transition metal-catalyzed polymerizations to produce norbornene-derived homopolymers and copolymers. lookchem.comresearchgate.net These polymers are noted for their high thermal stability and transparency. scirp.org Specific research has focused on synthesizing polymers with pendent functional moieties, such as t-Boc-protected quinizarin (B34044), to create materials for applications like patterned fluorescence imaging. lookchem.comfishersci.cacymitquimica.com
Furthermore, the scaffold of this compound is a subject of interest in medicinal chemistry. Researchers have used it as a foundational structure to develop new series of compounds with potential biological activity. nih.govnih.gov For example, derivatives have been synthesized and evaluated for their affinity to serotonin (B10506) receptors (5-HT1A, 5-HT2A, and 5-HT2C), and it has been used to prepare ligands for potential metal-based anticancer agents. nih.govnih.gov
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 5453-80-5 | lookchem.comthermofisher.comcalpaclab.com |
| Molecular Formula | C₈H₁₀O | lookchem.comthermofisher.com |
| Molecular Weight | 122.16 g/mol | lookchem.comfar-chemical.com |
| Appearance | Clear colorless to yellow liquid | lookchem.comchemdad.comavantorsciences.com |
| Boiling Point | 67-70 °C @ 12 mmHg | lookchem.comfar-chemical.comfishersci.com |
| Flash Point | 50.6 °C (123.1 °F) | avantorsciences.comfishersci.com |
| Density | ~1.03 g/mL at 20 °C | lookchem.com |
| Refractive Index | ~1.490 @ 20 °C | lookchem.comthermofisher.com |
| Solubility | Insoluble in water | lookchem.comfishersci.ca |
Scope of Academic Inquiry Pertaining to this compound
Academic research on this compound is broad, covering its synthesis, reactivity, and application in various scientific domains.
Synthesis and Stereochemistry: A significant portion of research is dedicated to its synthesis via the Diels-Alder reaction. iitk.ac.in Studies focus on optimizing reaction conditions to improve yield and selectivity. For instance, the use of microreactors has been shown to shorten reaction times and prevent the formation of polymer byproducts compared to traditional batch processes. google.com Catalysis of the reaction has also been explored, using agents such as iron(III)-doped montmorillonite. oup.com The Diels-Alder reaction is known to be endo-selective, typically producing an 80/20 mixture of endo/exo isomers. scirp.org Consequently, academic work has also delved into methods for the stereo-selective synthesis of the less-favored exo-isomer and the kinetically controlled optical resolution of racemic aldehyde mixtures. scirp.orgresearchgate.net
Polymer Science: The compound is a key monomer in materials science. It can be used as a protected form of acrolein, where the double bond can be released through a cycloreversion reaction. fishersci.ca Its primary use is in addition polymerization and ring-opening metathesis polymerization (ROMP) to create polynorbornene-based materials. scirp.org Research has investigated the copolymerization of this compound with norbornene using cationic palladium catalysts. researchgate.net These studies examine how the inclusion of the functionalized monomer affects catalytic activity and the properties of the resulting copolymer. researchgate.net
Reactivity and as a Chemical Intermediate: The dual reactivity of the aldehyde group and the norbornene double bond is a central theme of academic inquiry. The aldehyde can undergo oxidation to form 5-norbornene-2-carboxylic acid or reduction to yield 5-norbornene-2-methanol (B8022476). The strained double bond in the bicyclic system readily participates in various cycloaddition reactions. This makes the compound a versatile intermediate for accessing a wide range of substituted norbornene derivatives, which are valuable in fine chemical synthesis.
Theoretical and Medicinal Chemistry: The formation of this compound has been the subject of theoretical studies. For example, quantum-chemical calculations (KS-DFT/3D-RISM-KH theory) have been used to model the Diels-Alder reaction in ionic liquids to understand solvent effects on reaction rates and stereoselectivity. acs.org In medicinal chemistry, it serves as a scaffold for building molecules with potential therapeutic value. nih.gov Its derivatives have been synthesized to act as ligands for specific biological targets, including serotonin receptors, demonstrating its utility in the rational design of new pharmacologically active agents. nih.gov
Table 2: Overview of Research Applications for this compound
| Research Area | Specific Application | Key Findings / Research Focus | Source(s) |
|---|---|---|---|
| Agrochemical Synthesis | Intermediate for neonicotinoid insecticides. | A crucial starting material for producing 2-chloro-5-chloromethylpyridine, a precursor to imidacloprid and acetamiprid. | google.com |
| Polymer Chemistry | Monomer in addition and ring-opening polymerizations. | Synthesis of homopolymers and copolymers with high thermal stability and specific optical properties (e.g., fluorescence). | scirp.orglookchem.comresearchgate.netfishersci.ca |
| Organic Synthesis | Versatile building block and protected form of acrolein. | Used for Diels-Alder reactions, oxidations, reductions, and as a precursor to other functionalized norbornenes. | prepchem.comfishersci.ca |
| Medicinal Chemistry | Scaffold for therapeutic agents. | Development of ligands for serotonin receptors and as part of potential anticancer metal complexes. | nih.govnih.gov |
| Process Chemistry | Optimization of synthesis. | Use of microreactors and novel catalysts to improve reaction efficiency, yield, and safety of the Diels-Alder synthesis. | google.comoup.com |
| Theoretical Chemistry | Reaction mechanism studies. | Computational modeling to understand solvent effects and transition states in the Diels-Alder formation reaction. | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,5-8H,3-4H2/t6-,7+,8?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIBZRIAUXVGQJ-KJFJCRTCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CC([C@@H]1C=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 5 Norbornene 2 Carboxaldehyde
Established Synthetic Routes for 5-Norbornene-2-carboxaldehyde (B46079)
The synthesis of this compound, a valuable intermediate in the production of pharmaceuticals and agrochemicals, is primarily achieved through well-established methods such as the Diels-Alder reaction and the oxidation of precursor alcohols. google.comscirp.org
Diels-Alder Cycloaddition Approaches for this compound Synthesis
The most common and industrially significant method for synthesizing this compound is the Diels-Alder reaction. wikipedia.org This [4+2] cycloaddition involves the reaction of a conjugated diene, typically cyclopentadiene (B3395910), with a dienophile, which in this case is acrolein. wikipedia.org The reaction leads to the formation of a six-membered ring, yielding the bicyclic structure of this compound. wikipedia.org
The reaction is known to produce a mixture of endo and exo isomers. The stereoselectivity of the Diels-Alder reaction is a critical aspect, with the endo isomer often being the kinetically favored product due to secondary orbital interactions. scirp.org However, the ratio of these isomers can be influenced by reaction conditions such as temperature, solvent polarity, and the presence of catalysts. For instance, higher temperatures can favor the formation of the thermodynamically more stable exo isomer. In a typical industrial process, dicyclopentadiene (B1670491) is cracked at high temperatures (240°-250° C) to generate cyclopentadiene, which then reacts with acrolein to produce this compound with yields around 79-83%. prepchem.com
| Reactants | Conditions | Product | Yield | Reference |
| Dicyclopentadiene, Acrolein | 240°-250° C (cracking), then reaction | This compound | 79-83% | prepchem.com |
| Cyclopentadiene, Acrolein | 0°C, then gradual warming to 10°C | This compound | Not specified | google.com |
Oxidation-Based Synthetic Strategies of this compound Precursors
An alternative synthetic route to this compound involves the oxidation of its corresponding alcohol precursor, 5-norbornene-2-methanol (B8022476). This method is particularly useful in laboratory settings and for the synthesis of specific isomers. A variety of oxidizing agents can be employed for this transformation.
One prominent method utilizes the Dess-Martin periodinane (DMP) in dichloromethane (B109758) at 0°C. This reagent is known for its mildness and high selectivity, which helps to minimize the formation of side products. The reaction with DMP typically provides the desired aldehyde in good yields, around 80%. The procedure involves dissolving exo-5-norbornene-2-methanol (B13455279) in dichloromethane, cooling the solution, and then adding DMP. After stirring for several hours, the product is isolated by filtration and purification. Other oxidizing agents, such as chromium-based reagents like chromium trioxide or potassium permanganate (B83412), can also be used, although they are often less preferred due to environmental and safety concerns. smolecule.com
| Precursor | Oxidizing Agent | Conditions | Product | Yield | Reference |
| exo-5-Norbornene-2-methanol | Dess-Martin periodinane (DMP) | Dichloromethane, 0°C, 4 hours | This compound | 80% | |
| 5-Norbornene-2-methanol | Chromium trioxide | Not specified | This compound | Not specified | smolecule.com |
| 5-Norbornene-2-methanol | Potassium permanganate | Not specified | This compound | Not specified | smolecule.com |
Advanced Synthetic Techniques for this compound
Recent advancements in synthetic chemistry have led to the development of more efficient and controlled methods for producing this compound and its derivatives. These include the use of microreactors for process optimization and stereoselective techniques to control isomer ratios.
Microreactor Synthesis of this compound for Process Optimization
The use of microreactors offers a significant improvement over traditional batch processes for the synthesis of this compound. google.com Microreactors, which consist of micro-structured mixers and channels, enable reactions to be carried out under high temperature and pressure with very short residence times. google.comresearchgate.net This continuous-flow process addresses several drawbacks of batch production, such as long reaction times and the formation of polymeric byproducts that can adhere to reactor walls. google.com
In a microreactor setup, cyclopentadiene and acrolein are introduced into a micromixer and then passed through a microchannel reactor. google.com The precise control over reaction parameters allows for a rapid and efficient Diels-Alder reaction, often completing in seconds to minutes. latech.edu This method not only increases throughput but also enhances safety and can lead to higher purity products with minimal waste. google.com For example, a patented microreactor process can produce 10 tons per year with less than 1% waste.
| Technology | Reactants | Conditions | Advantages | Reference |
| Microreactor | Cyclopentadiene, Acrolein | High temperature, High pressure, Short residence time | Short reaction time, No solid formation, High throughput, Less waste | google.com |
Stereo-selective Synthesis and Isomerization Studies of this compound Derivatives
Controlling the stereochemistry of 5-norbornene derivatives is crucial, as the properties and reactivity of the endo and exo isomers can differ significantly. scirp.org While the Diels-Alder reaction typically favors the endo isomer, methods have been developed to obtain the exo isomer selectively. scirp.org
One approach involves the isomerization of the more readily available endo isomer to the thermodynamically more stable exo isomer. scirp.org This can be achieved by treating a derivative, such as methyl 5-norbornene-2-carboxylate, with a strong base like sodium tert-butoxide. scirp.orgscirp.org This process establishes an equilibrium between the two isomers, from which the exo isomer can be preferentially isolated. scirp.org For instance, hydrolysis of an endo-rich ester mixture in the presence of sodium tert-butoxide can yield 5-norbornene-2-carboxylic acid with a significantly enriched exo content (up to 82%). scirp.org
Furthermore, kinetically controlled resolution methods have been developed to separate racemic mixtures of norbornene aldehyde derivatives, leading to optically pure enantiomers. researchgate.net These advanced stereoselective techniques are vital for the synthesis of chiral molecules used in pharmaceuticals and advanced materials. scirp.org
Mechanistic Investigations of this compound Synthesis
The synthesis of this compound via the Diels-Alder reaction is a concerted pericyclic reaction. wikipedia.org This means the new carbon-carbon bonds are formed simultaneously in a single, cyclic transition state without the formation of any reaction intermediates. wikipedia.org The reaction is classified as a [π4s + π2s] cycloaddition, which is thermally allowed according to the Woodward-Hoffmann rules. wikipedia.org
The stereochemical outcome of the reaction, particularly the preference for the endo product, is explained by the concept of secondary orbital interactions. scirp.org In the transition state, the π-system of the dienophile (acrolein) can overlap with the developing π-bond in the diene (cyclopentadiene), which stabilizes the endo transition state over the exo transition state. scirp.org However, as mentioned earlier, this selectivity can be overcome by thermodynamic control at higher temperatures.
Investigations into the reaction mechanism using computational methods like Density Functional Theory (DFT) have provided deeper insights into the transition states and reaction pathways for different configurations of related norbornene derivatives. latech.edu These studies confirm that the endo pathway generally has a lower energy barrier, while the exo isomer is structurally more stable. latech.edu
Reactivity and Chemical Transformations of 5 Norbornene 2 Carboxaldehyde
Formyl Group Reactivity of 5-Norbornene-2-carboxaldehyde (B46079)
The aldehyde functional group is a primary site of reactivity in this compound, participating in a variety of oxidation, reduction, and nucleophilic addition reactions.
Oxidation Reactions of the Formyl Moiety
The formyl group of this compound can be readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic chemistry, yielding 5-norbornene-2-carboxylic acid. Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) in an acidic medium or chromium trioxide (CrO3) can be employed for this purpose. The resulting carboxylic acid is a precursor for other derivatives, such as methyl 5-norbornene-2-carboxylate (MNBC), which is synthesized through subsequent esterification.
A notable method for this oxidation involves the use of Dess-Martin periodinane (DMP) in dichloromethane (B109758), which offers high selectivity and avoids the environmental and safety concerns associated with heavy metal oxidants.
Table 1: Oxidation of this compound
| Oxidizing Agent | Product | Reference |
| Potassium permanganate (KMnO4) | 5-Norbornene-2-carboxylic acid | |
| Chromium trioxide (CrO3) | 5-Norbornene-2-carboxylic acid | |
| Dess-Martin periodinane (DMP) | This compound |
Reduction Reactions of the Formyl Moiety
The formyl group can be reduced to a primary alcohol, 5-norbornene-2-methanol (B8022476), using various reducing agents. Standard reagents for this transformation include sodium borohydride (B1222165) (NaBH4) in an alcohol solvent like methanol (B129727), or the more powerful lithium aluminum hydride (LiAlH4) in an ethereal solvent. This reduction is a key step in the synthesis of various derivatives and polymers.
Table 2: Reduction of this compound
| Reducing Agent | Product | Reference |
| Sodium borohydride (NaBH4) | 5-Norbornene-2-methanol | |
| Lithium aluminum hydride (LiAlH4) | 5-Norbornene-2-methanol |
Nucleophilic Addition and Substitution Reactions Involving the Formyl Group
The electrophilic carbon atom of the formyl group is susceptible to attack by nucleophiles. These reactions are fundamental to constructing more complex molecules. Examples include reactions with organometallic reagents, such as Grignard reagents, which lead to the formation of secondary alcohols. jst.go.jp The aldehyde can also undergo aldol (B89426) condensation with other carbonyl compounds to form β-hydroxy aldehydes or ketones. smolecule.com Furthermore, nucleophiles like amines can react to form imines. smolecule.com
The steric hindrance provided by the rigid bicyclic framework of the norbornene structure can influence the outcome of these reactions, sometimes leading to a mixture of mono- and di-alkylated products where less hindered aldehydes might favor a single product.
Norbornene Ring Reactivity in this compound
The strained double bond within the norbornene ring system imparts significant reactivity to the molecule, making it a participant in various cycloaddition reactions.
Cycloaddition Chemistry of the Norbornene Ring
The norbornene moiety in this compound readily undergoes cycloaddition reactions. A prominent example is the Diels-Alder reaction, where it can act as a dienophile. cymitquimica.com It is also utilized in strain-promoted 1,3-dipolar cycloaddition reactions with azides to form triazoline linkages, a reaction that can proceed even at room temperature. researchgate.net This reactivity is harnessed in polymer chemistry for creating complex macromolecular architectures. researchgate.net The norbornene double bond is also particularly reactive with tetrazines in inverse electron demand Diels-Alder reactions, a tool used in bioconjugation chemistry. nih.gov
Influence of Ring Strain on this compound Reactivity
The inherent ring strain of the bicyclo[2.2.1]heptene system is a major driver of its chemical reactivity. nih.gov This strain makes the double bond highly reactive, facilitating reactions that release this strain. nih.gov This enhanced reactivity is a key feature in its use in polymerization, specifically in ring-opening metathesis polymerization (ROMP). dergipark.org.tr The high ring strain can compensate for the potential retarding effects of the functional group on the polymerization process. dergipark.org.tr
In the context of transfer hydroformylation, the ring strain of the norbornene acceptor influences the reaction conditions, with more strained acceptors allowing for milder temperatures. escholarship.orgnih.gov This demonstrates that the strain is not just a site of reactivity but also a modulating factor for reactions occurring at the formyl group. escholarship.orgnih.gov
Catalytic Transformations Involving this compound
This compound serves as a versatile building block and a key intermediate in various catalytic transformations. Its strained bicyclic structure and reactive aldehyde group allow it to participate in a range of metal-catalyzed processes, including polymer synthesis and complex organic transformations. A particularly notable role is its generation as a stoichiometric product in transfer hydroformylation reactions, where it acts as an acceptor for a formyl group and a hydride.
Metal-Catalyzed Processes Utilizing this compound
The unique structure of this compound makes it a valuable ligand and substrate in metal-catalyzed reactions. It has been utilized in the synthesis of specialized polymers and as a component in cooperative catalysis for C-H functionalization.
One significant application is in the transition metal-catalyzed synthesis of norbornene-derived homopolymers. chemicalbook.comfishersci.calookchem.comcymitquimica.com These reactions leverage the strained double bond of the norbornene moiety for polymerization, while the aldehyde group can be retained as a pendent functional group or be used for further modifications. For instance, it has been used to create polymers with t-Boc-protected quinizarin (B34044) moieties, which have applications in developing patterned fluorescence images. chemicalbook.comfishersci.ca
Furthermore, derivatives of this compound are employed in Palladium/Norbornene cooperative catalysis. In this context, the norbornene derivative acts as a transient mediator to facilitate otherwise challenging ortho-functionalization reactions of aryl halides. A study by the Gu and Dong groups reported the use of a C5 aldehyde-substituted norbornene in the ortho-thiolation of aryl iodides. nih.gov The presence of the aldehyde group on the norbornene mediator was found to give better results than the simple, unsubstituted norbornene. nih.gov
Transfer Hydroformylation Mechanisms and this compound Generation
Transfer hydroformylation is a synthetic strategy that involves the transfer of a formyl group and a hydride from an aldehyde substrate to a strained olefin acceptor. nih.gov This process avoids the direct use of carbon monoxide (CO) and hydrogen gas (H₂), which are typically required in conventional hydroformylation. In this reaction, this compound is not the starting material but is rather a key product, formed when norbornadiene is used as the olefin acceptor. nih.govescholarship.org
The development of a rhodium-catalyzed transfer hydroformylation allows for the dehydroformylation of various aldehydes under mild conditions, with catalyst loadings as low as 0.3 mol% and temperatures ranging from 22 to 80 °C. nih.gov The success of this transformation relies on a specific catalyst system, typically a Rh(Xantphos) complex with a benzoate (B1203000) counterion, and the use of a strained olefin like norbornadiene (nbd) or norbornene (nbe). nih.govescholarship.org When norbornadiene is used as the acceptor, it is converted into this compound. nih.govescholarship.org
The choice of the olefin acceptor influences the reaction conditions, as shown in the table below. Norbornadiene's ability to chelate to the rhodium center and its high strain energy make it a highly effective acceptor, affording excellent chemoselectivity. nih.gov
| Olefin Acceptor | Catalyst Loading (mol%) | Temperature (°C) |
| Norbornadiene (nbd) | 0.3 | 80 |
| Norbornadiene (nbd) | 1 | 60 |
| Norbornene (nbe) | Not specified | 40 |
| Benzonorbornadiene | Not specified | Ambient |
This table is based on data regarding the dehydroformylation of citronellal (B1669106) using various olefin acceptors. nih.gov
The proposed catalytic cycle for the rhodium-catalyzed transfer hydroformylation that generates this compound is initiated by the activation of a substrate aldehyde's C-H bond by a neutral Rh-complex. nih.gov This oxidative addition forms an acyl-Rh(III)-hydride intermediate. nih.gov A key feature of this mechanism is the role of the benzoate counterion, which is believed to act as a proton shuttle. nih.govscholaris.ca The counterion undergoes reductive elimination with the hydride ligand to produce an acyl-Rh(I) species. nih.gov Subsequently, de-insertion of CO and β-hydride elimination occur, followed by the transfer of the formyl group and hydride to the norbornadiene acceptor, yielding this compound and regenerating the active catalyst. nih.gov This mechanism effectively bypasses the accumulation of CO gas, which can act as a catalyst poison. nih.gov
Derivatives of 5 Norbornene 2 Carboxaldehyde: Synthesis and Academic Study
Synthesis of Functionalized 5-Norbornene-2-carboxaldehyde (B46079) Derivatives
The functionalization of the this compound scaffold allows for the introduction of various chemical moieties, leading to compounds with tailored properties.
Carboxylic Acid and Ester Derivatives of this compound
The conversion of this compound to its corresponding carboxylic acid and ester derivatives is a fundamental transformation. The aldehyde group can be oxidized to a carboxylic acid, 5-norbornene-2-carboxylic acid, using standard oxidizing agents. This acid is a crucial intermediate for further functionalization.
Esterification of 5-norbornene-2-carboxylic acid can be achieved through various methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, reacting 5-norbornene-2-carboxylic acid with methanol (B129727) and sulfuric acid yields methyl 5-norbornene-2-carboxylate. scirp.orgscirp.org Similarly, tert-butyl 5-norbornene-2-carboxylate can be synthesized by reacting the acid with an excess of isobutylene (B52900) under acidic conditions. google.com The synthesis of these esters is significant as they are important monomers for advanced polymeric materials. scirp.orgscirp.org
A critical aspect of these syntheses is the stereochemistry of the substituent at the 2-position of the norbornene ring, which can exist in either an endo or exo configuration. The Diels-Alder reaction used to synthesize the parent aldehyde typically yields a mixture of isomers, often rich in the endo form. scirp.org However, for applications like ring-opening metathesis polymerization (ROMP), the exo isomer is often preferred due to its higher reactivity. scirp.org Researchers have developed methods to obtain a higher ratio of the exo isomer. One such method involves the base-promoted isomerization of the ester. For example, using sodium tert-butoxide can lead to a rapid isomerization of methyl 5-norbornene-2-carboxylate, followed by kinetically preferred hydrolysis of the exo ester to yield exo-rich 5-norbornene-2-carboxylic acid. scirp.orgscirp.org
Table 1: Synthesis of Carboxylic Acid and Ester Derivatives
| Derivative | Starting Material | Reagents | Key Findings | Reference |
| 5-Norbornene-2-carboxylic acid | This compound | Oxidizing agents (e.g., KMnO4, CrO3) | Standard oxidation of the aldehyde group. | |
| Methyl 5-norbornene-2-carboxylate | 5-Norbornene-2-carboxylic acid | Methanol, Sulfuric acid | Esterification yields the corresponding methyl ester. scirp.orgscirp.org | scirp.orgscirp.org |
| exo-5-Norbornene-2-carboxylic acid | endo-rich Methyl 5-norbornene-2-carboxylate | Sodium tert-butoxide, Water | Base-promoted isomerization and kinetically controlled hydrolysis favor the exo product. scirp.orgscirp.org | scirp.orgscirp.org |
Carboxamide Derivatives Based on the this compound Scaffold
Carboxamide derivatives of this compound are synthesized from the corresponding carboxylic acid. These compounds have been investigated for their potential biological activity. A general strategy for their synthesis involves the coupling of 5-norbornene-2-carboxylic acid with an appropriate amine. mdpi.com
For example, a series of 5-norbornene-2-carboxamide derivatives were prepared by reacting 5-norbornene-2-carboxylic acid with 3-chloropropan-1-amine hydrochloride. mdpi.com This reaction is typically carried out in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (B1436442) (HOBt), with a base such as triethylamine (B128534) (TEA) to neutralize the hydrochloride salt. mdpi.com The resulting N-(3-chloropropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide can then be further modified, for instance, by reacting it with various arylpiperazines to generate a library of compounds for pharmacological screening. mdpi.comnih.gov These studies have explored the potential of these derivatives as ligands for serotonin (B10506) receptors. mdpi.comnih.gov
Chiral Auxiliaries Derived from this compound
The rigid, bicyclic framework of the norbornene moiety makes it an excellent scaffold for the design of chiral auxiliaries, which are used to control the stereochemical outcome of chemical reactions. Derivatives of this compound have been successfully employed for this purpose. researchgate.net
A notable example is 2-exo-methyl-3-endo-phenyl-5-norbornene-2-carboxaldehyde, which has been developed as a highly effective and recyclable chiral auxiliary for the asymmetric desymmetrization of meso-diols. researchgate.netacs.org The synthesis of such auxiliaries often involves multi-step sequences starting from the parent aldehyde. Another approach involves the reaction of racemic norbornene aldehydes with a chiral non-racemic reagent, such as (S,S)-hydrobenzoin, to form a mixture of diastereomeric acetals. researchgate.net These diastereomers can then be separated, allowing for the recovery of optically pure norbornene aldehyde derivatives. researchgate.net These chiral auxiliaries have been used in various asymmetric transformations, including Diels-Alder reactions, alkylations, and cyclopropanations, demonstrating a high degree of stereochemical induction. sfu.ca
Synthesis of Lactone- and Sultone-Containing Norbornene Monomers from this compound
The incorporation of lactone and sultone functionalities into the norbornene structure generates monomers that are valuable for the synthesis of specialty polymers, particularly for photoresist applications in the microelectronics industry. google.com this compound serves as a key starting material for these monomers.
The synthesis of a hydroxyl-containing lactone norbornene monomer can be achieved by reacting this compound with the enolate of γ-butyrolactone. google.com The enolate is typically generated in situ using a strong base like lithium diisopropylamide (LDA) at low temperatures. The aldehyde then undergoes a nucleophilic addition reaction with the enolate. Subsequent workup with acid leads to the formation of the desired lactone-containing norbornene monomer. google.com
Similarly, a sultone-containing norbornene monomer can be prepared. google.com This synthesis involves the reaction of this compound with the lithiated form of a sultone, such as 1,4-butane sultone. The lithiation is accomplished using a strong organolithium base like n-butyl lithium at low temperatures. The subsequent addition of the aldehyde and workup yields the hydroxyl-containing sultone norbornene monomer. google.com
Table 2: Synthesis of Lactone and Sultone Monomers
| Monomer Type | Key Reagents | Reaction Type | Product | Reference |
| Lactone | This compound, γ-Butyrolactone, LDA | Aldol-type condensation | Hydroxyl-containing lactone norbornene monomer | google.com |
| Sultone | This compound, 1,4-Butane sultone, n-BuLi | Nucleophilic addition | Hydroxyl-containing sultone norbornene monomer | google.com |
Complexation and Coordination Chemistry of this compound Derivatives
The derivatives of this compound can also function as ligands in coordination chemistry, forming complexes with various transition metals. The norbornene unit itself can coordinate to metals, and the functional groups derived from the aldehyde provide additional binding sites.
Palladium catalysts have been used for the copolymerization of norbornene with this compound. researchgate.net While the aldehyde group can compete with the olefin for coordination to the palladium center, cationic palladium complexes with arsine and stibine (B1205547) ligands have shown to be effective for this polymerization. researchgate.net
Furthermore, more complex ligands can be synthesized from this compound. For instance, the reaction of this compound with 1,10-phenanthroline-5,6-dione (B1662461) yields the norbornene-containing ligand 2-bicyclo[2.2.1]hept-5-en-yl-1H-1,3,7,8-tetraazacyclopenta[l]phenanthrene (BTCP). nih.gov While this ligand itself may not exhibit significant biological activity, it can be used to form metal complexes with interesting properties. The iridium complex formed from BTCP has demonstrated cytotoxic effects in cancer cell lines. nih.gov Ruthenium complexes have also been shown to be effective catalysts for the ring-opening metathesis polymerization of this compound. dergipark.org.tr
Polymer Science and Materials Applications Research Involving 5 Norbornene 2 Carboxaldehyde
Homopolymerization Studies of 5-Norbornene-2-carboxaldehyde (B46079)
Homopolymers of this compound are synthesized to create polymers where every repeating unit contains the aldehyde functionality. This pendent group can be used for post-polymerization modifications. Transition metal-catalyzed synthesis has been employed to produce norbornene-derived homopolymers with specific functional groups. chemicalbook.comlookchem.comfishersci.casigmaaldrich.comlookchem.com
Ring-Opening Metathesis Polymerization (ROMP) is a prominent method for polymerizing cyclic olefins, driven by the release of ring strain. dergipark.org.tr Studies have investigated the use of various ruthenium-based catalyst systems for the ROMP of this compound. dergipark.org.tr While the polymerization is successful, the presence of the aldehyde functional group can impact catalyst activity and polymer yield. dergipark.org.tr
Research comparing the ROMP of different oxygen-containing norbornene derivatives shows that the reactivity towards polymerization often follows the order: 5-norbornene-2-yl-acetate > 5-norbornene-2-methanol (B8022476) > this compound. dergipark.org.tr Many common metathesis catalysts have a low tolerance for aldehyde groups, but certain ruthenium complexes have demonstrated the ability to polymerize this compound with high olefin loadings, albeit with varying yields. dergipark.org.tr For instance, using a specific homobimetallic ruthenium complex (referred to as complex 6 in one study), this compound yielded 20% polymer at a catalyst-to-olefin ratio of 1/1000, while other monomers like 5-norbornene-2-yl-acetate reached 85% yield under the same conditions. dergipark.org.tr The resulting polymer from this compound homopolymerization is characterized by the presence of a C=O functional group, confirmed by a sharp peak around 1706 cm⁻¹ in its FT-IR spectrum. dergipark.org.tr
| Monomer | Catalyst System | Catalyst/Olefin Ratio | Yield (%) | Reaction Time |
|---|---|---|---|---|
| This compound | Complex 6 | 1/1000 | 20 | Not Specified |
| 5-Norbornene-2-methanol | Complex 6 | 1/1000 | 70 | Not Specified |
| 5-Norbornene-2-yl-acetate | Complex 6 | 1/1000 | 85 | Not Specified |
| 5-Norbornene-2-yl-acetate | Not Specified | 1/1000 | 100 | 4 hours |
Vinyl-addition polymerization proceeds by opening the double bond of the norbornene ring, leaving the bicyclic structure intact within the polymer backbone. researchgate.net This method produces polymers with high thermal resistance and chemical stability. researchgate.net Palladium-based catalysts, particularly cationic complexes, have been studied for the vinyl-addition polymerization of norbornene and its derivatives. researchgate.netacs.org
While neutral palladium complexes are nearly inactive, producing only small amounts of oligomers, cationic complexes with ligands such as arsines and stibines are effective for this type of polymerization. researchgate.netacs.org However, the aldehyde group in this compound can act as a coordinating molecule, competing with the olefin for coordination sites on the palladium catalyst, which can inhibit the reaction. researchgate.netacs.orgresearchgate.net Despite this, homopolymerization via this route is considered possible. semanticscholar.org Research has also been conducted on the vinyl-addition polymerization of norbornene derivatives created from this compound, for example, by reacting it with organometallic reagents to form secondary alcohols which are then polymerized. google.com
Copolymerization Studies Utilizing this compound
Copolymerization allows for the tuning of polymer properties by combining two or more different monomers. Integrating this compound into copolymers introduces aldehyde functionalities alongside other groups, creating multifunctional materials.
This compound has been successfully copolymerized with norbornene (NB) using palladium catalysts. researchgate.netacs.org The process typically involves vinyl-addition polymerization, where both NB and this compound (NB-CHO) are incorporated into the growing polymer chain. researchgate.netacs.org This integration allows for the creation of a polymer backbone with pendent aldehyde groups distributed among non-functionalized norbornane (B1196662) units. The presence of the aldehyde group, which can interfere with the catalyst, makes the copolymerization conditions a critical factor in achieving the desired polymer structure. researchgate.netacs.orgresearchgate.net
The ratio of co-monomers significantly affects the outcome of the polymerization and the properties of the resulting copolymer. In the palladium-catalyzed copolymerization of norbornene (NB) and this compound (NB-CHO), the reaction yield and the incorporation of the functionalized monomer are directly influenced by the initial monomer feed ratio. researchgate.netacs.org
| NB:NB-CHO Ratio | Polymerization Yield | Incorporation of NB-CHO |
|---|---|---|
| High (More NB) | Higher | Lower |
| Low (Less NB) | Lower | Higher |
Mechanistic Aspects of this compound Polymerization
The mechanisms of polymerization for this compound depend on the chosen method.
In Ring-Opening Metathesis Polymerization (ROMP) , the reaction is initiated by a metal carbene complex, such as a Grubbs catalyst. dergipark.org.tr The catalyst opens the strained norbornene ring, and the reaction proceeds via a chain-growth mechanism. dergipark.org.tr The high ring strain of the norbornene structure is a key driving force that can help compensate for the retarding effects caused by the interaction of functional groups, like the aldehyde, with the active catalyst centers. dergipark.org.tr
In vinyl-addition polymerization catalyzed by cationic palladium complexes, the mechanism involves the insertion of the norbornene monomer into the palladium-carbon bond of the active catalyst species. researchgate.netacs.org However, molecules with oxygen-donor groups, such as the aldehyde in this compound, can compete with the monomer's double bond for coordination to the electrophilic palladium center. researchgate.netacs.orgrsc.org This competitive coordination can inhibit or slow down the polymerization reaction, which explains the lower yields observed in polymerizations involving this monomer compared to non-polar norbornene derivatives. researchgate.netacs.orgresearchgate.net
Catalytic Systems in this compound Polymerization (e.g., Palladium, Ruthenium)
The polymerization of norbornene-type monomers, including this compound, is effectively achieved through transition metal catalysis. Palladium and ruthenium-based catalysts are particularly prominent in this field.
Palladium-based catalysts are widely used for the vinyl-addition polymerization of norbornene derivatives. These catalysts, often in the form of cationic palladium(II) complexes, can produce high molecular weight polymers with good thermal stability. researchgate.netresearchgate.net For instance, complexes like di-μ-chloro-bis(methoxybicyclo[2.2.1]hept-2-ene)palladium(II) (DCBMP) have been utilized for the polymerization of norbornene esters. researchgate.net The activity and behavior of these palladium catalysts can be influenced by the monomer's stereochemistry (endo/exo ratio) and the nature of its functional groups. researchgate.net Research has shown that copolymerization of norbornene with this compound can be achieved using cationic palladium complexes, although the presence of the coordinating aldehyde group can inhibit the reaction. researchgate.net
Ruthenium-based catalysts , such as Grubbs-type catalysts, are primarily employed in Ring-Opening Metathesis Polymerization (ROMP). This method takes advantage of the high ring strain of the norbornene moiety to yield polynorbornenes. The resulting polymers often exhibit high thermal stability. While direct ROMP of this compound is less commonly detailed, the analogous polymerization of related norbornene derivatives like exo-5-norbornene-2-methanol (B13455279) using ruthenium catalysts is well-documented. Furthermore, ruthenium complexes have been explored for catalyzing the Diels-Alder reaction to form norbornene carboxaldehyde derivatives. arabjchem.org
| Catalyst Type | Predominant Polymerization Mechanism | Key Characteristics |
| Palladium | Vinyl-Addition Polymerization | Produces high molecular weight polymers; sensitive to monomer stereochemistry and functional groups. researchgate.netresearchgate.netresearchgate.net |
| Ruthenium | Ring-Opening Metathesis Polymerization (ROMP) | Utilizes ring strain to produce polymers with high thermal stability. |
Role of Functional Groups and Steric Hindrance in Polymerization
The aldehyde functional group and the steric environment of the norbornene ring significantly impact the polymerization process.
The aldehyde group in this compound can act as a coordinating ligand to the metal center of the catalyst. This coordination can compete with the coordination of the olefin, potentially inhibiting the polymerization reaction or influencing the catalyst's activity and the resulting polymer's properties. researchgate.netresearchgate.net
Steric hindrance arising from the bulky bicyclic structure of the norbornene monomer and the growing polymer chain also plays a crucial role. researchgate.net The reactivity of norbornene derivatives in polymerization is often dependent on the stereochemistry of the substituent. The exo isomer generally exhibits higher reactivity in polymerizations, such as ROMP, compared to the endo isomer due to reduced steric hindrance. scirp.org This difference in reactivity is a critical consideration in designing and controlling polymerization processes. For example, in the polymerization of 5-vinyl-2-norbornene, the low reactivity is attributed to both chelating effects and increased steric hindrance. researchgate.net
Influence of Isomer Ratio on Polymerization Kinetics and Resulting Polymer Properties
The ratio of endo to exo isomers of this compound and its derivatives has a profound effect on both the kinetics of polymerization and the properties of the final polymer.
The Diels-Alder synthesis of norbornene derivatives typically yields a majority of the endo isomer. scirp.orgscirp.org However, the exo isomer is often more reactive in polymerization reactions. scirp.orgrsc.org For instance, kinetic studies have confirmed that the polymerization rate of the exo-isomer of 5-norbornene-2,3-dicarboxylic anhydride (B1165640) is faster than that of the corresponding endo-isomer in copolymerization with ethylene (B1197577) using phosphine-sulfonate palladium catalysts. rsc.org This difference in reactivity allows for the control of polymer molecular weight and composition. researchgate.net
The isomer ratio also influences the properties of the resulting polymer. For example, the use of pure exo-monomers in the vinyl-type polymerization of norbornene dicarboxylic acid dialkyl esters with a palladium(II) catalyst leads to polymers with good solubility and thermal stability. researchgate.net In the context of photoresist materials, the endo-isomer can lead to undesired side reactions, such as lactonization, which reduces the yield of the desired product. scirp.orgscirp.org Therefore, achieving a high exo-selectivity in the monomer synthesis is often a key objective for specific applications. scirp.org
Advanced Material Development from this compound
Derivatives of this compound are pivotal in the creation of advanced materials with specialized functionalities.
Polymers for Patterned Fluorescence Imaging Applications
Polymers derived from this compound have been utilized in the synthesis of materials for patterned fluorescence imaging. lookchem.comchemicalbook.comlookchem.comthermofisher.com Specifically, it has been used in the transition metal-catalyzed synthesis of norbornene-derived homopolymers that have pendent t-Boc-protected quinizarin (B34044) moieties. lookchem.comchemicalbook.comlookchem.comthermofisher.com These functionalized polymers are valuable for creating patterned fluorescent images. lookchem.comlookchem.com
Photoresist Material Development Utilizing this compound Derivatives
Norbornene-based polymers are highly suitable for photoresist applications, particularly for deep UV lithography at wavelengths like 193 nm, due to their high transparency and etch resistance. utexas.edugoogle.com Derivatives of this compound are used as monomers in the synthesis of these photoresist polymers. researchgate.net For instance, polymers containing pendent lactone or sultone groups, which can be derived from this compound, are useful in photoimagable materials for 193 nm and 157 nm photolithography. google.com The synthesis often involves reacting this compound with other reagents to introduce acid-labile groups, a key component for positive-tone photoresists. utexas.eduresearchgate.net The stereochemistry of the norbornene monomer is critical, as the endo-isomer can undergo undesirable intramolecular reactions, making the exo-isomer preferable for synthesizing photoresist monomers. scirp.orgscirp.org
Exploration of Biological and Medicinal Applications Through 5 Norbornene 2 Carboxaldehyde Research
Norbornene Scaffold in Medicinal Chemistry Research
The norbornene moiety is considered a "privileged scaffold" in drug discovery due to its favorable physicochemical properties, including metabolic stability and the ability to introduce conformational constraints. These characteristics are instrumental in designing molecules with high affinity and selectivity for specific biological targets. The aldehyde functional group of 5-norbornene-2-carboxaldehyde (B46079) provides a reactive handle for the synthesis of a wide range of derivatives, such as Schiff bases, hydrazones, and carboxamides, each with the potential for distinct biological activities.
The quest for novel and more effective anticancer agents has led researchers to explore the potential of various chemical scaffolds, including the norbornene framework. Derivatives of this compound are being investigated for their ability to combat cancer through multiple mechanisms of action.
While direct studies on this compound derivatives are an emerging area, the broader class of norbornene-containing compounds has shown promise in interacting with DNA and inducing programmed cell death, or apoptosis, in cancer cells. For instance, certain bicyclic imides featuring the norbornene structure have demonstrated a significant ability to bind to DNA and achieve high levels of apoptosis in neutrophils. mdpi.com This suggests that the rigid norbornene backbone can correctly orient functional groups to facilitate interactions with the DNA helix.
Furthermore, derivatives of aldehydes, such as Schiff bases, hydrazones, and thiosemicarbazones, are well-documented for their anticancer properties, which are often mediated through DNA binding and the induction of apoptosis. unipa.itnih.govmdpi.comdntb.gov.uadoi.orgnih.govnih.govresearchgate.netnih.govmdpi.comnih.gov Metal complexes of these derivatives, in particular, have shown potent cytotoxic activity. unipa.itdoi.org The formation of such derivatives from this compound could therefore yield novel compounds with the potential to act as effective anticancer agents by targeting DNA and triggering apoptotic pathways.
The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and survival; its dysregulation is a hallmark of many cancers. mdpi.comnih.govnih.govresearchgate.net Consequently, this pathway is a key target for the development of new cancer therapies. The norbornene scaffold has been successfully utilized in the design of molecules that can modulate this pathway.
A notable example is the compound IWR-1 (Inhibitor of Wnt Response-1), which contains a norbornene moiety. IWR-1 has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway. nih.govselleckchem.comtocris.comstemcell.com It functions by stabilizing the Axin-scaffolded destruction complex, which promotes the phosphorylation and subsequent degradation of β-catenin. tocris.com Studies have shown that IWR-1 can effectively inhibit the growth of colon cancer cells and suppress tumor metastasis by targeting this pathway. nih.gov While IWR-1 itself is not a direct derivative of this compound, its success highlights the potential of the norbornene scaffold in creating effective Wnt pathway inhibitors. This provides a strong rationale for the synthesis and evaluation of this compound derivatives as potential modulators of this critical cancer-related signaling cascade.
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are integral to a vast array of physiological and pathological processes in the central nervous system. As such, they are important targets for the treatment of various neurological and psychiatric disorders. Researchers have explored the utility of the 5-norbornene scaffold in the development of selective serotonin receptor ligands.
A study focused on the synthesis of a new series of 5-norbornene-2-carboxamide derivatives and evaluated their affinities for the 5-HT1A, 5-HT2A, and 5-HT2C receptors. The findings from this research demonstrated that specific derivatives exhibited interesting affinity values in the nanomolar range, particularly for the 5-HT2A receptor. The most promising compounds from this series were identified for further investigation into their functional activity. This research underscores the potential of utilizing this compound as a starting material for the generation of novel and selective ligands for serotonin receptor subtypes.
| Compound ID | Target Receptor | Affinity (Ki, nM) |
| Norbo-4 | 5-HT1A | - |
| Norbo-14 | 5-HT2A | 17.93 |
| Norbo-18 | 5-HT2A | 18.65 |
Investigation of this compound Derivatives as Anticancer Agents
Metal Complexes in Therapeutic Research Involving this compound Derivatives
The incorporation of metal ions into organic ligands can significantly enhance the biological activity of the parent molecule. This strategy has been widely employed in the development of novel therapeutic agents, particularly in cancer chemotherapy.
In a notable study, this compound was used as a key reactant in the synthesis of a norbornene-containing ligand, 2-bicyclo[2.2.1]hept-5-en-yl-1H-1,3,7,8-tetraazacyclopenta[l]phenanthrene (BTCP). mdpi.comnih.gov While the BTCP ligand alone showed no antitumor effect, its complexation with iridium, forming the derivative 8g, led to a significant improvement in cytotoxic effects. mdpi.comnih.gov This iridium complex demonstrated potent activity against several cancer cell lines. mdpi.comnih.gov
Further mechanistic studies revealed that the iridium complex induced a decrease in the mitochondrial membrane potential, increased reactive oxygen species (ROS) levels, and inhibited cell growth at the G0/G1 phase of the cell cycle in a human gastric cancer cell line. nih.gov These findings highlight the strategic importance of this compound in creating sophisticated ligands for the development of highly effective metal-based anticancer therapeutics.
Zinc(II) Complexation and Biological Activity Investigations
The coordination of Schiff base ligands with metal ions is a well-established strategy in medicinal chemistry to enhance their biological efficacy. Zinc(II) complexes, in particular, have garnered significant attention due to the essential biological role of zinc and the versatile coordination chemistry it offers. While direct studies on Zinc(II) complexes of Schiff bases derived from this compound are not extensively documented in publicly available research, the broader body of work on Zinc(II)-Schiff base complexes provides a strong foundation for exploring their potential biological activities.
Generally, the chelation of a Schiff base to a metal ion like Zinc(II) can lead to a compound with significantly enhanced biological properties compared to the free ligand. internationalpolicybrief.orgnih.govijmrsti.com This enhancement is often attributed to Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its penetration through the lipid membranes of microorganisms. internationalpolicybrief.org
Research on various Schiff base-Zinc(II) complexes has demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity:
Studies on Zinc(II) complexes of Schiff bases derived from different aldehydes and amines have consistently shown their potential as antimicrobial agents against a range of bacterial and fungal strains. For instance, new Zinc(II) complexes have been synthesized and characterized, showing activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.netscispace.com The formation of the complex often leads to a more pronounced inhibitory effect on the growth of these pathogens. The mechanism is thought to involve the disruption of essential cellular processes in the microorganisms.
A comparative study of a Schiff base and its Zinc(II) complex indicated that the complex exhibited more effective activity against Staphylococcus aureus, Escherichia coli, and Candida albicans than the free Schiff base. koyauniversity.orgresearchgate.net This increased activity is often linked to the greater lipophilic nature of the complex. koyauniversity.orgresearchgate.net
Table 1: Illustrative Antimicrobial Activity of a Representative Zinc(II) Schiff Base Complex
| Microorganism | Inhibition Zone (mm) |
| Escherichia coli | 17.5 |
| Staphylococcus aureus | 15.0 |
| Candida albicans | 16.0 |
Note: The data in this table is illustrative and based on findings for other Schiff base complexes to demonstrate the potential activity that could be investigated for complexes of this compound derivatives.
Anticancer Activity:
Zinc-based coordination complexes are being explored as alternatives to platinum-based chemotherapeutics, with the potential for greater selectivity and fewer side effects. oarjpublication.comresearchgate.net Research has shown that Zinc(II) complexes with various Schiff base ligands can exhibit significant cytotoxic effects against human cancer cell lines. oarjpublication.comresearchgate.netjca.edu.vnrsc.org
For example, a study on eight different Zinc(II) compounds, including those with Schiff base ligands, found high cytotoxic effects with IC50 values in the micromolar range against cell lines such as HeLa, MCF-7, A549, and HepG2. oarjpublication.comresearchgate.net Mechanistic studies of some of these complexes have pointed towards the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS) as potential modes of action. oarjpublication.comresearchgate.net The structure of the ligand and its coordination to the zinc ion play a crucial role in determining the anticancer potency and selectivity of the complex. rsc.org
Table 2: Illustrative Anticancer Activity of a Representative Zinc(II) Schiff Base Complex
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 5.2 |
| HeLa (Cervical Cancer) | 8.7 |
| A549 (Lung Cancer) | 12.4 |
Note: The data in this table is illustrative and based on findings for other Schiff base complexes to demonstrate the potential activity that could be investigated for complexes of this compound derivatives.
Given these findings, it is plausible that Schiff bases derived from this compound, when complexed with Zinc(II), could also exhibit interesting biological activities worth investigating. The unique structural features of the norbornene moiety could influence the steric and electronic properties of the resulting complexes, potentially leading to novel biological profiles. Future research in this area would involve the synthesis and characterization of such complexes, followed by systematic screening for their antimicrobial and anticancer properties.
Advanced Delivery System Research with this compound Derivatives
The development of advanced drug delivery systems is a critical area of pharmaceutical research, aiming to enhance the therapeutic efficacy of drugs by ensuring they reach their target site in the body at the required concentration and for the appropriate duration. Derivatives of this compound, with their versatile chemical nature, are being explored for their potential role in the construction of such sophisticated delivery platforms.
Encapsulation in Nanosystems for Targeted Delivery Research
Encapsulation of therapeutic agents within nanosystems, such as polymeric nanoparticles and liposomes, is a promising strategy to overcome many of the challenges associated with conventional drug administration. nih.govmdpi.comresearchgate.netmdpi.com These nanosystems can protect the drug from premature degradation, improve its solubility, and, most importantly, enable targeted delivery to specific cells or tissues, thereby minimizing off-target side effects. excli.denih.gov
While specific research on the encapsulation of this compound derivatives is in its nascent stages, the principles of nanoencapsulation provide a clear framework for how these compounds could be utilized in targeted delivery research.
Polymeric Nanoparticles:
Polymeric nanoparticles are solid colloidal particles in which a drug can be dissolved, entrapped, encapsulated, or to which the drug can be adsorbed or attached. nih.govmdpi.comresearchgate.net Biodegradable and biocompatible polymers are often used to formulate these nanoparticles. mdpi.com The surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) that specifically recognize and bind to receptors overexpressed on the surface of target cells, such as cancer cells.
Derivatives of this compound could be incorporated into polymeric nanoparticles in several ways. For instance, a therapeutically active derivative could be encapsulated within the polymeric matrix. Alternatively, the norbornene moiety could be exploited for its reactivity in polymerization reactions to form the nanoparticle scaffold itself, or it could be used as a linker to attach drugs or targeting moieties to a pre-formed nanoparticle.
Table 3: Common Polymers Used in the Formulation of Drug-Carrying Nanoparticles
| Polymer | Type | Key Features |
| Poly(lactic-co-glycolic acid) (PLGA) | Synthetic | Biodegradable, biocompatible, FDA-approved. mdpi.com |
| Chitosan | Natural | Biocompatible, biodegradable, mucoadhesive. mdpi.com |
| Albumin | Natural | Biodegradable, non-toxic, non-immunogenic. mdpi.com |
Liposomes:
Liposomes are microscopic vesicles composed of a lipid bilayer, which can encapsulate both hydrophilic and hydrophobic drugs. nih.govnih.gov The surface of liposomes can also be modified with polymers like polyethylene glycol (PEG) to prolong their circulation time in the bloodstream (stealth liposomes) and with targeting ligands for site-specific delivery. nih.gov
A derivative of this compound with therapeutic properties could be encapsulated within the aqueous core or the lipid bilayer of a liposome, depending on its polarity. The unique structure of the norbornene derivative might influence its interaction with the lipid bilayer, affecting the stability and drug-release characteristics of the liposome.
The potential for targeted delivery of these nanosystems relies on the principles of passive and active targeting. Passive targeting is achieved through the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage. researchgate.net Active targeting involves the aforementioned surface functionalization with ligands that bind to specific receptors on target cells.
Analytical and Spectroscopic Characterization in 5 Norbornene 2 Carboxaldehyde Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for 5-Norbornene-2-carboxaldehyde (B46079)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of this compound. It provides profound insights into the molecular framework, enabling the differentiation of its endo and exo isomers and facilitating the real-time monitoring of polymerization reactions.
Structural Elucidation and Isomer Ratio Determination by NMR
This compound exists as a mixture of two diastereomers: the endo and exo isomers. The spatial orientation of the carboxaldehyde group relative to the bicyclic ring system defines these isomers and significantly influences their spectroscopic properties. ¹H and ¹³C NMR spectroscopy are powerful tools for not only assigning the structure of each isomer but also for quantifying their relative abundance in a given sample.
The differentiation between the endo and exo isomers is primarily achieved by analyzing the chemical shifts and coupling constants of the protons on the norbornene skeleton. In the exo isomer, the aldehyde group is oriented away from the double bond, while in the endo isomer, it is situated beneath the double bond. This proximity in the endo isomer leads to through-space shielding effects, causing the aldehydic proton and other nearby protons to resonate at different chemical shifts compared to the exo isomer. The vinyl protons also exhibit distinct chemical shifts and coupling patterns in the two isomers.
By integrating the signals corresponding to specific protons unique to each isomer in the ¹H NMR spectrum, the endo-to-exo ratio can be accurately determined. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to unambiguously assign all proton and carbon signals, further solidifying the structural elucidation.
Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Endo and Exo Isomers of this compound Derivatives
| Atom | Endo Isomer (ppm) | Exo Isomer (ppm) |
| Aldehydic H | ~9.5 | ~9.7 |
| Olefinic H | ~6.1 | ~6.2 |
| Bridgehead H | ~3.0-3.2 | ~2.8-3.0 |
| Aldehydic C | ~203 | ~205 |
| Olefinic C | ~135-138 | ~136-139 |
| Bridgehead C | ~45-50 | ~46-51 |
Note: The chemical shifts are approximate and can vary depending on the solvent and the specific derivative.
Mechanistic Study through NMR during Polymerization and Reaction Monitoring
The strained bicyclic structure of this compound makes it a suitable monomer for Ring-Opening Metathesis Polymerization (ROMP). In-situ NMR spectroscopy is a valuable technique for monitoring the progress of this polymerization in real-time. By acquiring NMR spectra at regular intervals during the reaction, the disappearance of monomer signals and the concurrent appearance of polymer signals can be observed. mdpi.com
Specifically, the characteristic signals of the vinyl protons of the norbornene monomer (around 6.1-6.2 ppm) decrease in intensity as the polymerization proceeds. Simultaneously, new, broader signals corresponding to the vinyl protons in the polymer backbone emerge at a slightly different chemical shift. The integration of these signals over time provides kinetic data, allowing for the determination of reaction rates and the study of catalyst activity. mdpi.com
Furthermore, ¹H and ¹³C NMR analysis of the resulting polymer provides crucial information about its microstructure, including the cis/trans content of the double bonds in the polymer chain and the tacticity of the polymer. This level of detail is essential for understanding the polymerization mechanism and for tailoring the properties of the final polymeric material.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide complementary information to NMR for the characterization of this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its key functional groups.
The most prominent features in the IR spectrum include:
C=O Stretch: A strong absorption band typically appears in the region of 1720-1740 cm⁻¹ due to the stretching vibration of the carbonyl group in the aldehyde. vscht.cz
Aldehydic C-H Stretch: Two weak to medium bands are characteristic of the C-H bond of the aldehyde group, appearing around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the band around 2720 cm⁻¹ is a strong indicator of an aldehyde. vscht.cz
=C-H Stretch: The stretching vibration of the vinylic C-H bonds of the norbornene double bond gives rise to a band above 3000 cm⁻¹, typically in the range of 3020-3080 cm⁻¹. vscht.cz
C=C Stretch: The stretching vibration of the carbon-carbon double bond in the norbornene ring results in a medium-intensity band around 1640-1680 cm⁻¹. vscht.cz
Aliphatic C-H Stretch: Strong absorptions below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹, are due to the stretching vibrations of the C-H bonds of the saturated part of the bicyclic ring.
Interactive Table 2: Principal FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| Aldehyde (C=O) | Stretch | 1720 - 1740 | Strong |
| Aldehyde (C-H) | Stretch | ~2720 and ~2820 | Weak to Medium |
| Alkene (=C-H) | Stretch | 3020 - 3080 | Medium |
| Alkene (C=C) | Stretch | 1640 - 1680 | Medium |
| Alkane (C-H) | Stretch | 2850 - 2960 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily influenced by the presence of the carbonyl group and the carbon-carbon double bond.
The aldehyde group exhibits a weak absorption band in the near-UV region, typically around 270-300 nm. masterorganicchemistry.com This absorption is attributed to the n → π* (non-bonding to anti-bonding pi orbital) electronic transition of the carbonyl group. This transition is formally forbidden and, as a result, has a low molar absorptivity (ε). masterorganicchemistry.com
The carbon-carbon double bond of the norbornene ring system undergoes a π → π* transition, which occurs at a much shorter wavelength, typically below 200 nm, and is therefore often not observed in standard UV-Vis spectra. The presence of the aldehyde group does not significantly conjugate with the double bond in the norbornene ring, so the electronic transitions are largely localized to the individual functional groups.
Mass Spectrometry Techniques for this compound and its Derivatives
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular weight of 122.16 g/mol , electron ionization (EI) is a common ionization method.
Upon ionization, the this compound molecule forms a molecular ion (M⁺˙) which can then undergo various fragmentation pathways. A key fragmentation process for this molecule is a retro-Diels-Alder reaction. This reaction involves the cleavage of the bicyclic ring system to yield cyclopentadiene (B3395910) and acrolein radical cations or neutral molecules. The base peak in the mass spectrum is often observed at m/z 66, corresponding to the stable cyclopentadiene cation. nih.gov
Other significant fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) to form a stable acylium ion, and the loss of the entire formyl group (M-29), resulting in a C₇H₉⁺ fragment. libretexts.org
Interactive Table 3: Major Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z | Proposed Fragment | Significance |
| 122 | [C₈H₁₀O]⁺˙ | Molecular Ion (M⁺˙) |
| 121 | [C₈H₉O]⁺ | Loss of H˙ (M-1) |
| 93 | [C₇H₉]⁺ | Loss of CHO˙ (M-29) |
| 66 | [C₅H₆]⁺˙ | Cyclopentadiene cation (retro-Diels-Alder) |
| 39 | [C₃H₃]⁺ | Further fragmentation |
The detailed analysis of these fragments allows for the confirmation of the molecular structure of this compound and can be used to identify it in complex mixtures.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous identification of this compound by providing the exact mass of the molecular ion. This high degree of mass accuracy allows for the determination of the elemental composition, confirming the molecular formula as C₈H₁₀O nist.govguidechem.com. HRMS distinguishes the target compound from isobaric interferences, which have the same nominal mass but different exact masses, thereby ensuring confident identification.
Table 1: Theoretical and Observed Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₁₀O |
| Theoretical Monoisotopic Mass | 122.0732 u |
| Observed Mass (HRMS) | Typically within 5 ppm of theoretical |
Note: The observed mass in an HRMS experiment would be a specific value determined for a given sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern that serves as a chemical fingerprint.
The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 122, corresponding to the molecular weight of the compound nist.gov. The fragmentation of the molecular ion leads to a series of characteristic product ions. A prominent fragmentation pathway for norbornene-containing compounds is the retro-Diels-Alder reaction. For this compound, this would involve the loss of cyclopentadiene (66 Da), leading to the formation of a fragment ion corresponding to acrolein at m/z 56.
Another significant fragmentation pathway for aldehydes is the α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. This can result in the loss of a hydrogen atom (leading to an [M-1]⁺ ion at m/z 121) or the formyl radical (CHO), resulting in an [M-29]⁺ ion at m/z 93.
The base peak in the mass spectrum of this compound is often observed at m/z 66, corresponding to the cyclopentadiene fragment, which is a stable radical cation. Other significant peaks and their potential assignments are detailed in the table below.
Table 2: Key Mass Fragments of this compound from GC-MS (EI)
| m/z | Proposed Fragment |
| 122 | [C₈H₁₀O]⁺ (Molecular Ion) |
| 93 | [C₇H₉]⁺ (Loss of CHO) |
| 66 | [C₅H₆]⁺ (Cyclopentadiene) |
| 56 | [C₃H₄O]⁺ (Acrolein) |
This data is compiled from general fragmentation patterns of aldehydes and norbornene compounds.
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are indispensable for the purification, isomer separation, and quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Assessment
This compound exists as a mixture of endo and exo stereoisomers due to the Diels-Alder synthesis route. These isomers often exhibit different reactivities and can lead to polymers with varying properties. High-performance liquid chromatography (HPLC) is a crucial technique for the separation and quantification of these isomers.
While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for closely related norbornene derivatives provide a strong precedent. For instance, the separation of endo and exo isomers of 5-norbornene-2-carboxylic acid has been successfully achieved using reversed-phase HPLC. A typical method would employ a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the isomers between the stationary and mobile phases, often influenced by subtle differences in their polarity and steric hindrance. The more sterically hindered endo isomer may have a different retention time compared to the exo isomer.
Purity assessment by HPLC is also a standard practice, allowing for the detection and quantification of any impurities present in the this compound sample.
Table 3: Exemplar HPLC Parameters for Norbornene Isomer Separation
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | UV (e.g., at 210 nm) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
These are typical starting conditions and would require optimization for this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Yield Determination
For the quantitative analysis of this compound, particularly for determining reaction yields, gas chromatography with flame ionization detection (GC-FID) is a widely used and robust method. The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of the analyte, making it ideal for quantification.
In a typical GC-FID analysis, a known amount of an internal standard is added to the reaction mixture. The mixture is then injected into the GC, where this compound is separated from other components. The peak areas of the analyte and the internal standard are measured, and a response factor is used to calculate the exact amount of this compound present. This allows for an accurate determination of the reaction yield. The method is valued for its high precision, accuracy, and wide linear range ub.eduresearchgate.netfortunejournals.commdpi.comscielo.br.
Table 4: Typical GC-FID Parameters for Quantitative Analysis
| Parameter | Condition |
| Column | Capillary column (e.g., HP-5) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) |
Thermal Analysis and Rheology for Polymer Research
The thermal properties of polymers derived from this compound are critical for determining their processing conditions and end-use applications.
Thermogravimetric Analysis (TGA) for Thermal Stability
For polynorbornenes, the thermal stability is influenced by the nature of the substituent groups on the norbornene ring. In the case of polymers derived from this compound, the aldehyde functionality may influence the degradation mechanism. The onset of decomposition is a key parameter obtained from TGA, indicating the temperature at which the polymer starts to lose mass. The temperature at which 5% or 10% weight loss occurs (Td5 or Td10) is often used as a measure of thermal stability.
Research on various functionalized polynorbornenes has shown that they generally exhibit good thermal stability, with decomposition temperatures often exceeding 300 °C mdpi.comsemanticscholar.org. The specific degradation profile of a polymer from this compound would depend on the polymerization method and any post-polymerization modifications.
Table 5: Illustrative TGA Data for a Functionalized Polynorbornene
| Parameter | Value |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen |
| Onset of Decomposition | > 300 °C |
| Temperature at 5% Weight Loss (Td5) | ~320 °C |
| Char Yield at 600 °C | Varies with polymer structure |
This data is representative of functionalized polynorbornenes and may vary for polymers of this compound.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. eag.com For polymers derived from this compound, DSC is primarily employed to determine the glass transition temperature (T_g), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. eag.comtainstruments.com This parameter is critical as it defines the upper service temperature of the amorphous polymer.
In a DSC experiment, a polymer sample is heated at a constant rate, and the heat flow required to raise its temperature is compared to that of an inert reference. tainstruments.com At the glass transition, a step-like change in the heat capacity is observed, appearing as a shift in the DSC thermogram's baseline. tainstruments.com The T_g can be determined from this shift. Other thermal events, such as melting (T_m) and crystallization (T_c) temperatures for semi-crystalline polymers, or the heat of reaction for curing processes, can also be quantified. tainstruments.com
Research on various polynorbornene derivatives demonstrates that the structure of the side group has a significant impact on the glass transition temperature. For instance, bulky or rigid side groups tend to increase T_g by restricting chain mobility. A study on (co)poly(ether sulfone)s synthesized using a derivative of this compound highlights the use of DSC in evaluating the thermal properties of these advanced polymers. researchgate.net The glass transition temperatures for various functionalized polynorbornenes can range widely, from as low as -30 °C to over 300 °C, depending on the specific side chains attached to the norbornene backbone. researchgate.netmdpi.com
Table 1: Representative Glass Transition Temperatures (T_g) of Various Polynorbornenes Determined by DSC
| Polymer System | Side Group Structure | Glass Transition Temperature (T_g) (°C) |
| Polynorbornene Derivative A | Bulky, Rigid Aromatic Group | 152 |
| Polynorbornene Derivative B | Flexible, Long Alkyl Chain | -30 |
| Polynorbornene Derivative C | Polar Ester Group | 90 |
| Polynorbornene Derivative D | Hydrogenated Norbornene | 29 |
Note: This table contains representative data from analogous polynorbornene systems to illustrate the range of properties achievable. researchgate.netresearchgate.netmdpi.comnih.gov
Dynamic Mechanical Analysis (DMA) for Mechanical Properties
Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymeric materials. nih.gov It involves applying an oscillating force to a sample and measuring its resulting strain. uva.es This allows for the determination of the storage modulus (E'), which represents the elastic response or stiffness of the material, and the loss modulus (E''), which represents the viscous response or the material's ability to dissipate energy. pbipolymer.com The ratio of these two moduli (E''/E') gives the tan delta (tan δ), or damping factor, which is a measure of energy dissipation.
For polymers of this compound, DMA provides critical information on thermomechanical behavior. A typical DMA experiment involves scanning a temperature range while oscillating the sample at a constant frequency. The resulting data shows how the material's stiffness and damping characteristics change with temperature. The peak of the tan δ curve is a sensitive indicator of the glass transition temperature (T_g), often considered more precise than DSC for this purpose. unifr.ch
Studies on functionalized polynorbornenes have shown that DMA is crucial for understanding how side-chain chemistry affects mechanical performance. For example, incorporating rigid aramid groups into the side chains of a polynorbornene was found to significantly increase the storage modulus and the glass transition temperature, as confirmed by DMA. unifr.ch Similarly, the introduction of polynorbornene into rubber blends has been shown to alter the storage modulus and increase the mechanical loss factor, enhancing vibration-absorbing properties. mdpi.com
Table 2: Illustrative Mechanical Properties of Functionalized Polynorbornenes from DMA
| Polymer System | Storage Modulus (E') at 30°C (GPa) | T_g from tan δ peak (°C) |
| Polynorbornene with Aliphatic Side Chain | 1.8 | 72 |
| Polynorbornene with H-bonding Aramid Side Chain (10 mol%) | 2.5 | 104 |
| Ethylene-Norbornene Copolymer | 1.2 | 135 |
| Polynorbornene/Rubber Blend | 0.8 | 45 |
Note: Data is illustrative and based on findings from various polynorbornene systems to demonstrate the utility of DMA. unifr.chmdpi.comresearchgate.net
Advanced Characterization for Material Science
Spectroscopic Ellipsometry for Thin Film Characterization
Spectroscopic Ellipsometry is a non-destructive, surface-sensitive optical technique used to determine the properties of thin films, such as thickness and refractive index. nipne.ro The method is based on measuring the change in the polarization state of light upon reflection from a sample surface. acs.org For materials derived from this compound, this technique is particularly valuable for characterizing thin polymer films used in optics, electronics, and coatings.
In an experiment, polarized light over a range of wavelengths is reflected off the film, and the ellipsometer measures two parameters, Psi (Ψ) and Delta (Δ), which describe the amplitude ratio and phase shift between the p- and s-polarized light components. mdpi.com By fitting this experimental data to an optical model, which may consist of multiple layers (e.g., substrate, native oxide, polymer film), the thickness and the optical constants (refractive index n and extinction coefficient k) of the film can be precisely determined. nipne.ro
Temperature-dependent spectroscopic ellipsometry can also be used to detect the glass transition temperature of polymer thin films. acs.org The T_g is identified by a distinct change in the slope of the film thickness or refractive index as a function of temperature, corresponding to changes in the polymer's coefficient of thermal expansion. Research on vinyl-addition polynorbornenes (VAPNBs) has successfully employed this method to measure the T_g of films with thicknesses around 500 nm, demonstrating its utility for characterizing materials under physical confinement. rsc.org
Table 3: Comparison of T_g Measurement for a VAPNB Thin Film
| Characterization Technique | Measured Parameter | Glass Transition Temperature (T_g) (°C) |
| Spectroscopic Ellipsometry | Change in slope of film thickness vs. temperature | 205 |
| Dynamic Mechanical Analysis (DMA) | Peak of tan δ curve | 209 |
| Modulated DSC (MDSC) | Midpoint of change in reversing heat capacity | 211 |
Note: This table presents representative data adapted from a study on functionalized vinyl-addition polynorbornenes to illustrate the application of spectroscopic ellipsometry. rsc.org
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential analytical technique for determining the molecular weight distribution of polymers. researchgate.net GPC separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. researchgate.net This characterization is fundamental for polymers synthesized from this compound, as the molecular weight and its distribution profoundly influence the material's mechanical, thermal, and solution properties.
The GPC system consists of a column packed with porous gel beads. A dilute polymer solution is passed through the column. Larger polymer chains cannot enter the pores and thus elute more quickly, while smaller chains penetrate the pores to varying extents and have a longer path, causing them to elute later. researchgate.net The elution time is correlated with molecular weight by calibrating the system with polymer standards of known molecular weights (e.g., polystyrene).
The output from a GPC analysis is a chromatogram that provides several key parameters: the number-average molecular weight (M_n), the weight-average molecular weight (M_w), and the polydispersity index (Đ), which is the ratio M_w/M_n. researchgate.net A Đ value of 1.0 indicates a monodisperse sample where all polymer chains are of the same length, while higher values signify a broader distribution of chain lengths. For polymers made via controlled polymerization techniques like Ring-Opening Metathesis Polymerization (ROMP), GPC is used to confirm that the polymerization is "living" and produces polymers with predictable molecular weights and narrow dispersities (low Đ). acs.orgmdpi.com
Table 4: Representative GPC Data for Polynorbornenes Synthesized via ROMP
| Polymer Sample | Monomer/Initiator Ratio ([M]/[I]) | M_n ( g/mol ) | M_w ( g/mol ) | Polydispersity Index (Đ) |
| Poly(norbornene-ester) A | 50:1 | 28,000 | 28,840 | 1.03 |
| Poly(norbornene-ester) B | 100:1 | 42,000 | 46,620 | 1.11 |
| Poly(norbornene-amine) C | 200:1 | 65,000 | 72,150 | 1.11 |
Note: The data presented are illustrative values from studies on the controlled polymerization of various norbornene derivatives to show typical GPC results. acs.orgmdpi.com
Computational and Theoretical Chemistry Studies of this compound
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational quantum mechanics modeling method used to investigate the electronic structure of molecules. In the context of this compound, DFT calculations provide deep insights into its reactivity, stereochemistry, and polymerization mechanisms that are often difficult to probe experimentally.
DFT can be used to model the ground state geometries of the endo and exo isomers of the this compound monomer, determining their relative stabilities and predicting structural parameters like bond lengths and angles. Furthermore, DFT is instrumental in studying reaction pathways. For instance, it can be used to calculate the activation energies for polymerization via different mechanisms, such as ROMP or vinyl-addition polymerization, helping to predict which pathway is more favorable.
Table 5: Hypothetical DFT-Calculated Parameters for Isomers of this compound
| Parameter | exo-5-Norbornene-2-carboxaldehyde | endo-5-Norbornene-2-carboxaldehyde |
| Relative Energy (kcal/mol) | 0.00 | +0.75 |
| C=C Double Bond Length (Å) | 1.341 | 1.343 |
| Dipole Moment (Debye) | 2.85 | 3.10 |
| HOMO Energy (eV) | -6.52 | -6.58 |
Note: This table contains hypothetical but realistic values based on general principles and DFT studies of similar norbornene systems to illustrate the type of data generated. Specific values would require dedicated calculations.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among orbitals. It provides a detailed understanding of the electron density distribution in a molecule, translating complex wavefunctions into the intuitive language of Lewis structures, lone pairs, and orbital interactions. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. This theory calculates the stabilization energy, E(2), associated with the delocalization of electrons from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO. A higher E(2) value indicates a stronger interaction.
Key donor-acceptor interactions within the this compound molecule include:
π → π* Interactions: Delocalization occurs from the π orbitals of the C=C double bond in the norbornene ring to the antibonding π* orbitals of the carbonyl (C=O) group, and vice versa. These interactions are fundamental to the electronic communication between the alkene and aldehyde functional groups.
n → σ* and n → π* Interactions: The non-bonding lone pairs (n) on the oxygen atom of the carboxaldehyde group are significant electron donors. They can delocalize into the antibonding σ* orbitals of adjacent C-C and C-H bonds, as well as into the antibonding π* orbital of the C=C bond. These n → σ* interactions, particularly with vicinal anti-periplanar bonds, are crucial for stabilizing the conformation of the aldehyde substituent relative to the bicyclic frame.
σ → σ* and σ → π* Interactions: The σ bonds of the strained bicyclic framework, particularly those with high p-character, can also act as donors. Electron density from these σ(C-C) and σ(C-H) orbitals can delocalize into vicinal antibonding σ* orbitals and the antibonding π* orbitals of the double bonds (C=C and C=O). This hyperconjugation helps to alleviate some of the inherent ring strain.
The stabilization energies (E(2)) associated with these interactions provide quantitative insight into their chemical significance. For instance, the delocalization from the oxygen lone pairs to neighboring antibonding orbitals is typically associated with high stabilization energies, indicating a strong stabilizing effect.
The table below presents a summary of the most significant types of donor-acceptor interactions expected in this compound and their representative stabilization energies based on analogous systems found in computational studies.
| Donor Orbital (i) | Acceptor Orbital (j) | Interaction Type | E(2) (kcal/mol) - Representative |
|---|---|---|---|
| LP(1) O | π(C=C) | n → π | ~ 1.5 - 5.0 |
| LP(2) O | σ(C-C)ring | n → σ | ~ 5.0 - 15.0 |
| π(C=C) | π(C=O) | π → π | ~ 10.0 - 20.0 |
| π(C=O) | π(C=C) | π → π | ~ 1.0 - 4.0 |
| σ(C-C)ring | σ(C-H)aldehyde | σ → σ | ~ 2.0 - 6.0 |
| σ(C-H) | π(C=C) | σ → π | ~ 0.5 - 2.5 |
Note: The E(2) values are representative and intended for illustrative purposes to demonstrate the magnitude of different types of interactions. Actual values would be derived from specific quantum chemical calculations on the molecule.
These delocalization effects, quantified by NBO analysis, are fundamental to understanding the electronic structure of this compound. They influence the molecule's geometry, stability, and the chemical shifts observed in NMR spectroscopy. The interplay of these hyperconjugative interactions dictates the preferred orientation of the carboxaldehyde group relative to the strained bicyclo[2.2.1]heptene framework.
Industrial Research and Development Pathways for 5 Norbornene 2 Carboxaldehyde
Agrochemical Intermediate Research
Research into 5-Norbornene-2-carboxaldehyde (B46079) has identified it as a crucial precursor in the synthesis of modern agrochemicals, particularly insecticides. The compound serves as a key building block for producing vital heterocyclic intermediates.
A significant application is in the synthesis of 2-chloro-5-chloromethylpyridine. This pyridine (B92270) derivative is an essential intermediate for the manufacture of several neonicotinoid insecticides. google.com Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine. The industrial synthesis pathway often involves the Diels-Alder reaction between cyclopentadiene (B3395910) and acrolein to produce this compound, which is then converted through several steps into the target pyridine intermediate. google.com
Detailed research findings indicate its role in the production of the following major agrochemicals:
| Agrochemical Product | Intermediate Derived from this compound | Chemical Class |
| Imidacloprid (B1192907) | 2-chloro-5-chloromethylpyridine | Neonicotinoid |
| Acetamiprid | 2-chloro-5-chloromethylpyridine | Neonicotinoid |
| Thiacloprid | 2-chloro-5-chloromethylpyridine | Neonicotinoid |
This pathway highlights the industrial importance of this compound as a foundational molecule in crop protection chemistry. google.com
Pharmaceutical Intermediate Research
The rigid, bicyclic structure of the norbornene scaffold has garnered significant attention in medicinal chemistry and pharmaceutical research. This compound and its derivatives serve as versatile intermediates for compounds with potential therapeutic applications. mdpi.comscirp.orgnbinno.com
The aldehyde functional group allows for a variety of chemical transformations, enabling the construction of more complex molecules. For instance, it can be oxidized to 5-norbornene-2-carboxylic acid or reduced to the corresponding alcohol, both of which are also valuable pharmaceutical intermediates. scirp.org
Recent research has explored its use in the development of novel anticancer agents. In one study, this compound was used to prepare a specific norbornene-containing ligand (2-bicyclo[2.2.1]hept-5-en-yl-1H-1,3,7,8-tetraazacyclopenta[l]phenanthrene). mdpi.com This ligand was then complexed with iridium to form an organometallic compound that demonstrated improved cytotoxic effects, indicating its potential as a scaffold in the design of new cancer treatments. mdpi.com
| Research Area | Derivative/Application of this compound | Potential Therapeutic Relevance |
| Oncology | Synthesis of a norbornene-containing ligand for iridium complexes | Development of novel chemotherapeutic agents mdpi.com |
| General Pharmaceutical Synthesis | Precursor to 5-norbornene-2-carboxylic acid and its derivatives | Building blocks for various biologically active compounds scirp.orgnbinno.com |
The unique stereochemistry and conformational rigidity of the norbornene unit can influence the biological activity of a final drug molecule, making it an attractive scaffold for drug discovery and development.
Advanced Chemical Building Blocks and Precursors
Beyond specific applications in agrochemicals and pharmaceuticals, this compound is a fundamental building block for advanced materials, particularly polymers. The high ring strain of the norbornene double bond makes it highly reactive in polymerization reactions, most notably in Ring-Opening Metathesis Polymerization (ROMP). researchgate.net
Polymers derived from norbornene monomers, known as polynorbornenes, exhibit a unique combination of properties, including high thermal stability, good mechanical strength, and high transparency. scirp.orgresearchgate.net These characteristics make them suitable for specialized applications in optics and electronics. scirp.org
The aldehyde group on this compound provides a reactive site for further functionalization of these polymers. For example, it can be used to introduce other chemical groups or to create cross-linking sites, allowing for the fine-tuning of polymer properties. Research has demonstrated the synthesis of end-functionalized polynorbornenes using aldehyde-containing molecules as chain transfer agents, enabling the creation of specialized polymer architectures like block copolymers. acs.org
| Application Area | Polymerization Method | Key Properties of Resulting Materials |
| Optical Materials (lenses, fibers) | Ring-Opening Metathesis Polymerization (ROMP) / Vinyl-addition Polymerization | High transparency, high thermal stability scirp.orgresearchgate.net |
| Photoresist Materials | Various polymerization techniques | Precursor for photosensitive polymers used in microelectronics scirp.org |
| Chiral Separation | ROMP of chiral norbornene monomers | Materials for enantioselective membranes and chromatography semanticscholar.org |
| Functional Polymers | Various, utilizing the aldehyde for post-polymerization modification | Polymers with tailored chemical and physical properties acs.org |
The versatility of this compound as a monomer and precursor allows researchers to design and synthesize a new generation of high-performance materials for a wide array of advanced technological applications. researchgate.netsemanticscholar.org
Q & A
Q. What are the key safety protocols for handling 5-Norbornene-2-carboxaldehyde in laboratory settings?
Researchers must use impervious gloves, safety goggles, and work in well-ventilated areas or fume hoods to avoid inhalation of vapors. Storage should occur in cool, well-ventilated locations, and degradation over time must be monitored. Emergency procedures (e.g., rinsing eyes with water, using dry chemical extinguishers for fires) should follow SDS guidelines .
Q. How can the purity of this compound be verified experimentally?
Purity is typically assessed via gas chromatography (GC) with a minimum threshold of 95.0% (total isomers). Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, particularly to distinguish between endo/exo isomers. Cross-referencing with boiling point (72°C at 20 mmHg) and refractive index (1.49) can validate physical consistency .
Q. What solvent systems are optimal for dissolving this compound?
The compound is soluble in methanol and other polar aprotic solvents. For reactions requiring inert conditions, tetrahydrofuran (THF) pre-dried with sodium/benzophenone is recommended. Solubility tests should precede synthesis to avoid precipitation issues .
Advanced Research Questions
Q. How can endo/exo isomer ratios be controlled during the synthesis of this compound derivatives?
Isomer ratios (e.g., 80:20 endo/exo) are influenced by reaction kinetics and thermodynamics. Adjusting temperature, catalyst choice (e.g., Lewis acids), and solvent polarity can shift equilibria. Post-synthesis analysis via H-NMR and HPLC quantifies ratios, while fractional distillation or recrystallization isolates dominant isomers .
Q. What strategies resolve contradictions between theoretical and experimental data in Diels-Alder reactions involving this compound?
Discrepancies in yield or isomer ratios may arise from incomplete reactant purification or side reactions. Methodological refinements include:
Q. How is this compound utilized in the synthesis of rigid polymers with epoxy moieties?
The aldehyde group undergoes nucleophilic addition with epoxy precursors (e.g., glycidyl methacrylate), followed by ring-opening polymerization. Reaction conditions (e.g., initiators like sulfuric acid, THF solvent) and stoichiometry are critical for crosslinking efficiency. Thermal and mechanical properties of the resulting polymers are characterized via DSC and tensile testing .
Q. What analytical methods differentiate degradation products of this compound during long-term storage?
Accelerated aging studies under controlled humidity/temperature can simulate degradation. LC-MS and GC-MS identify byproducts like oxidized aldehydes or dimerized species. Comparative NMR before and after storage quantifies structural changes .
Data Analysis and Experimental Design
Q. How should researchers design experiments to optimize the synthesis of this compound-based monomers?
A factorial design approach evaluates variables (e.g., catalyst concentration, reaction time). Response surface methodology (RSM) models interactions between factors, while ANOVA identifies statistically significant parameters. Replicates ensure reproducibility .
Q. What statistical tools are recommended for analyzing isomer distribution data in chromatographic studies?
Peak integration via software (e.g., OpenLab, ChemStation) quantifies isomer ratios. Chi-square tests validate consistency across replicates, and principal component analysis (PCA) correlates experimental conditions with isomer predominance .
Physical and Chemical Property Tables
| Property | Value | Method/Reference |
|---|---|---|
| Boiling Point | 72°C at 20 mmHg | TCI Technical Data |
| Purity (GC) | ≥95.0% (total isomers) | TCI CoA |
| Solubility in Methanol | Miscible | Experimental Data |
| Refractive Index | 1.49 | TCI Technical Data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
